molecular formula C11H7NO3S B428739 2-(2-Nitrophenyl)thiophene-3-carbaldehyde

2-(2-Nitrophenyl)thiophene-3-carbaldehyde

Cat. No.: B428739
M. Wt: 233.24g/mol
InChI Key: TUJKPYKOYHDHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitrophenyl)thiophene-3-carbaldehyde is an organic compound with the molecular formula C11H7NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a nitrophenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)thiophene-3-carbaldehyde typically involves the reaction of 2-nitrobenzaldehyde with thiophene-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)thiophene-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: 2-{2-Nitrophenyl}-3-thiophenecarboxylic acid.

    Reduction: 2-{2-Aminophenyl}-3-thiophenecarbaldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Nitrophenyl)thiophene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxaldehyde: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

    2-Nitrobenzaldehyde: Does not contain the thiophene ring, limiting its applications in thiophene-based chemistry.

    3-{2-Nitrophenyl}-2-thiophenecarbaldehyde: A positional isomer with different reactivity and properties

Uniqueness

2-(2-Nitrophenyl)thiophene-3-carbaldehyde is unique due to the presence of both the nitrophenyl and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C11H7NO3S

Molecular Weight

233.24g/mol

IUPAC Name

2-(2-nitrophenyl)thiophene-3-carbaldehyde

InChI

InChI=1S/C11H7NO3S/c13-7-8-5-6-16-11(8)9-3-1-2-4-10(9)12(14)15/h1-7H

InChI Key

TUJKPYKOYHDHMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C=CS2)C=O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CS2)C=O)[N+](=O)[O-]

Origin of Product

United States

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